molecular formula C22H21ClO4 B11514523 3-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

3-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11514523
M. Wt: 384.8 g/mol
InChI Key: QPIIKNZBVNKGKZ-UHFFFAOYSA-N
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Description

3-Butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one belongs to the class of chromone derivatives. It’s a complex molecule with potential applications in various fields due to its unique structure. Let’s explore further!

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is through the condensation of a 4-methylchromone derivative with a chlorophenyl ketone. The butyl group is introduced later via alkylation.

Reaction Conditions::
  • The initial step typically involves the reaction of 4-methylchromone with a chlorophenyl ketone under basic conditions.
  • Alkylation of the resulting intermediate with butyl bromide or butyl chloride introduces the butyl group.
  • Precise reaction conditions (solvents, temperatures, catalysts) may vary based on the specific synthetic route.

Industrial Production:: While not widely used industrially, research efforts continue to optimize the synthesis for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone group in the chromone ring can undergo oxidation to form a carboxylic acid.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The chlorophenyl moiety can participate in substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Hydrolysis: Acid (HCl) or base (NaOH).

Major Products::
  • Oxidation: Carboxylic acid derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted products.
  • Hydrolysis: Chromone and phenolic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant).

    Medicine: May have therapeutic applications (e.g., anti-cancer, anti-viral).

    Industry: Limited industrial applications, but research continues.

Mechanism of Action

The exact mechanism remains an active area of study. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar chromone scaffolds exist. Notable examples include flavonoids and coumarins.

Properties

Molecular Formula

C22H21ClO4

Molecular Weight

384.8 g/mol

IUPAC Name

3-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C22H21ClO4/c1-3-4-5-19-14(2)18-11-10-17(12-21(18)27-22(19)25)26-13-20(24)15-6-8-16(23)9-7-15/h6-12H,3-5,13H2,1-2H3

InChI Key

QPIIKNZBVNKGKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)OC1=O)C

Origin of Product

United States

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